Benzene, (1-propyldecyl)-

Description

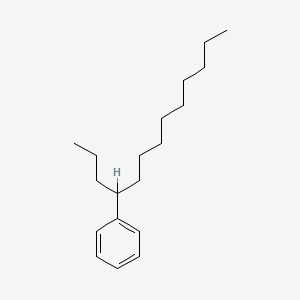

Structure

3D Structure

Properties

IUPAC Name |

tridecan-4-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32/c1-3-5-6-7-8-9-11-15-18(14-4-2)19-16-12-10-13-17-19/h10,12-13,16-18H,3-9,11,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGVZPAWCGDMCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875202 | |

| Record name | BENZENE, (1-PROPYLDECYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4534-51-4 | |

| Record name | Benzene, (1-propyldecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-PROPYLDECYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for Detection, Isolation, and Structural Elucidation

Advanced Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation of individual components from a mixture. For a compound like Benzene (B151609), (1-propyldecyl)-, which may be present among numerous other structurally similar compounds, high-resolution chromatographic methods are indispensable.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for both the qualitative and quantitative analysis of Benzene, (1-propyldecyl)-. libretexts.org In this technique, the sample is vaporized and separated based on the compound's boiling point and interaction with a stationary phase within a capillary column. nih.gov Non-polar capillary columns, such as the DB-5MS, are often favored for their ability to effectively separate alkyl-substituted benzene derivatives.

Following separation by GC, the eluted compounds are introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method used, where the molecule is fragmented into a unique pattern of ions. tandfonline.com This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The identification of Benzene, (1-propyldecyl)- is then achieved by comparing its experimental mass spectrum with established spectral libraries, such as the National Institute of Standards and Technology (NIST) database. nih.govtandfonline.com The molecular ion peak (M+) and characteristic fragment ions are key to its identification. For instance, in the analysis of textile composites, Benzene, (1-propyldecyl)- was identified with a characteristic mass-to-charge ratio (m/z) of 91. mdpi.com

For quantitative analysis, the peak area or height in the chromatogram is proportional to the concentration of the compound. libretexts.org To ensure accuracy, internal standards are often used, and calibration curves are generated with known concentrations of the analyte. libretexts.org This allows for the determination of the precise amount of Benzene, (1-propyldecyl)- in a given sample.

| Sample Matrix | Concentration/Abundance | Key GC-MS Parameters | Reference |

|---|---|---|---|

| Ethanol (B145695) extract of Thesium viride | 0.67% peak area | Not specified | semanticscholar.org |

| Indoor air of an engine manufacturing plant | Detected | Column: J&W HP-5MS (30 m × 0.25 mm I.D., 0.25 μm film thickness); Carrier gas: Helium; Injection: Splitless | nih.gov |

| Post-consumer LDPE and HDPE plastics | Detected as a surfactant degradation product | Not specified | ua.es |

| Feijoa essential oil | 66.47 ± 0.83 (relative abundance) | Column: Not specified; Kovats Retention Index: 1847 | mdpi.com |

| Squid (Todarodes pacificus) | 4.19 ± 0.74 ng/g | Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm df); Carrier gas: Helium; Injection: Splitless | tandfonline.comtandfonline.com |

| n-Hexane extract of Guava leaves | 1.76% | Not specified | nih.gov |

Utilization of Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) for Complex Mixture Deconvolution

For exceptionally complex samples where one-dimensional GC-MS may not provide sufficient separation, comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS) offers enhanced resolution. tandfonline.com This advanced technique employs two columns with different stationary phases, providing a much higher peak capacity and allowing for the separation of co-eluting compounds. tandfonline.comtandfonline.com

In the analysis of volatile compounds in squid, GC×GC-TOFMS was able to separate 52 compounds that co-eluted in a standard GC-MS analysis. tandfonline.comtandfonline.com The use of a time-of-flight mass spectrometer (TOFMS) is advantageous due to its high data acquisition speed, which is necessary to capture the very narrow peaks produced by the second-dimension column. tandfonline.comtandfonline.com This powerful combination allowed for a more detailed and accurate characterization of the volatile profile, including the identification of Benzene, (1-propyldecyl)-. tandfonline.comtandfonline.com Studies on human skin surface chemicals have also utilized GCxGC-TOFMS for the detailed profiling of volatile organic compounds. up.ac.za

Role of Gas Chromatography-Flame Ionization Detection (GC-FID) in Profiling Studies

While GC-MS is excellent for identification, gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the quantitative profiling of organic compounds. nrfhh.com The FID detector is highly sensitive to hydrocarbons and provides a response that is directly proportional to the mass of carbon entering the detector. This makes it an excellent choice for quantifying compounds like Benzene, (1-propyldecyl)-.

In profiling studies, such as the analysis of phytochemicals in Chenopodium ambrosioides, GC-FID is used to determine the relative concentrations of the identified compounds. nrfhh.com The combination of GC-FID for quantification and GC-MS for identification provides a comprehensive analysis of the sample's composition.

Sample Preparation and Enrichment Strategies

Before chromatographic analysis, the sample must be prepared in a way that extracts and concentrates the target analytes. The choice of extraction technique is critical and depends on the nature of the sample matrix and the properties of the compound of interest.

Diverse Extraction Techniques (e.g., Liquid-Liquid, Solid-Phase, Simultaneous Distillation-Extraction)

A variety of extraction methods have been employed to isolate Benzene, (1-propyldecyl)- from different matrices.

Liquid-Liquid Extraction (LLE) : This classic technique involves partitioning the analyte between two immiscible liquid phases. For instance, in the analysis of the water-phase from biomass conversion, LLE with a solvent was used to extract organic compounds. Similarly, in the analysis of marine sediments and seawater, liquid-liquid and liquid-solid extraction techniques were employed. greenpeace.to

Solid-Phase Extraction (SPE) : SPE is a more modern and efficient technique where the analyte is adsorbed onto a solid sorbent material, and interfering substances are washed away. The analyte is then eluted with a small volume of solvent. This method was used for the isolation of semi-volatile organic compounds from wastewater samples. greenpeace.to

Simultaneous Distillation-Extraction (SDE) : SDE is a technique particularly suited for the extraction of volatile and semi-volatile compounds from aqueous samples. In a study on squid volatiles, SDE was coupled with GC×GC-TOFMS to achieve a comprehensive characterization of the volatile profile, including Benzene, (1-propyldecyl)-. tandfonline.com

Ethanol and Hexane Extraction : In phytochemical studies, solvents like ethanol and n-hexane are commonly used for extraction. For example, Benzene, (1-propyldecyl)- was identified in the ethanol extract of Thesium viride and in the n-hexane extract of guava leaves. semanticscholar.orgnih.gov

Solid Phase Microextraction (SPME) in Volatile Organic Compound Analysis

Solid Phase Microextraction (SPME) is a solvent-free, non-destructive, and highly effective technique for the extraction and pre-concentration of volatile organic compounds (VOCs). mdpi.compurdue.edu A fused-silica fiber coated with a sorbent material is exposed to the headspace above a sample or directly immersed in a liquid sample. purdue.edu The analytes adsorb to the fiber, which is then directly inserted into the GC inlet for thermal desorption and analysis. nih.gov

SPME has been successfully used to detect Benzene, (1-propyldecyl)- in various applications:

In the analysis of indoor air quality in an engine manufacturing plant, SPME-GC-MS was used to identify a wide range of VOCs, including Benzene, (1-propyldecyl)-. nih.govresearchgate.net Different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS) and carboxen/polydimethylsiloxane (CAR/PDMS), can be used to target compounds with different polarities. nih.gov

Headspace SPME (HS-SPME) was utilized to analyze VOCs from post-consumer plastics, where Benzene, (1-propyldecyl)- was identified as a degradation product of surfactants. ua.es

In the analysis of feijoa essential oils, HS-SPME coupled with GC-MS enabled the detection of trace volatile compounds. mdpi.com

| Study Focus | SPME Fiber | Key Findings | Reference |

|---|---|---|---|

| Indoor air VOCs | 85 µm CAR/PDMS and 100 µm PDMS | Detected Benzene, (1-propyldecyl)- in an engine manufacturing plant. | nih.gov |

| VOCs from recycled plastics | Not specified | Identified Benzene, (1-propyldecyl)- as a surfactant degradation product. | ua.es |

| Feijoa essential oils | DVB/CAR/PDMS | Detected Benzene, (1-propyldecyl)- and other volatile compounds. | mdpi.com |

Spectroscopic Approaches for Molecular Fingerprinting

Following separation, spectroscopic methods provide the detailed molecular information required for positive identification and structural confirmation of Benzene, (1-propyldecyl)-.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most widely used technique for the identification of Benzene, (1-propyldecyl)-. nih.govtandfonline.com The gas chromatograph separates the compound from other components in the extract based on its boiling point and interaction with the chromatographic column. nih.gov As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). nist.gov

The resulting mass spectrum is a unique fragmentation pattern that serves as a molecular fingerprint. The identification of Benzene, (1-propyldecyl)- is confirmed by matching its experimental mass spectrum against extensive, curated spectral libraries. greenpeace.tonih.gov The most prominent and trusted of these are the NIST (National Institute of Standards and Technology) and Wiley mass spectral libraries, which contain hundreds of thousands of reference spectra. tandfonline.comwiley.comsisweb.com The combination of the compound's retention time from the GC and the high-quality match of its mass spectrum with a library standard provides a high degree of confidence in its identification. nih.gov

Table 1: Key Mass Spectral Peaks for Benzene, (1-propyldecyl)-

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Ion Description |

|---|---|---|

| 105 | 100.0 (Base Peak) | C₈H₉⁺ (Tropylium ion derivative) |

| 91 | 65.5 | C₇H₇⁺ (Tropylium ion) |

| 119 | 49.3 | C₉H₁₁⁺ |

| 260 | 22.1 | C₁₉H₃₂⁺ (Molecular Ion, M⁺) |

| 43 | 21.0 | C₃H₇⁺ (Propyl fragment) |

Data sourced from NIST Mass Spectrometry Data Center as presented in PubChem. nih.gov

While GC-MS is excellent for identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules. Both ¹H NMR (proton) and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of Benzene, (1-propyldecyl)-. mpg.de

The ¹H NMR spectrum provides information on the different chemical environments of the hydrogen atoms. docbrown.info For Benzene, (1-propyldecyl)-, the spectrum can be divided into distinct regions:

Aromatic Protons: Resonances typically appear in the δ 7.0-7.3 ppm range, corresponding to the five protons on the monosubstituted benzene ring. docbrown.info

Benzylic Proton: The single proton on the carbon atom directly attached to the benzene ring (C1 of the decyl chain) would appear as a multiplet, shifted downfield due to the ring's influence.

Alkyl Protons: The numerous protons of the propyl and decyl chains would produce a complex series of overlapping signals in the upfield region (δ 0.8-1.6 ppm). The terminal methyl (CH₃) groups would typically appear as triplets around δ 0.9 ppm. docbrown.info

The ¹³C NMR spectrum distinguishes each unique carbon atom in the molecule. Key expected signals include those for the aromatic carbons (typically δ 120-145 ppm), the benzylic carbon, and the various aliphatic carbons of the side chains. mpg.de Although less commonly performed for routine identification, complete NMR analysis provides unambiguous structural proof. Spectral data for Benzene, (1-propyldecyl)- is available in commercial databases. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Benzene, (1-propyldecyl)-

| Atom Type | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 7.3 | 125 - 129 |

| Quaternary Aromatic C | - | ~145 |

| Benzylic CH | Multiplet, ~2.6 | ~45 |

| Alkyl CH₂ | 1.2 - 1.6 | 22 - 37 |

| Alkyl CH₃ | Triplet, ~0.9 | ~14 |

Predicted ranges are based on principles for similar alkylbenzenes. docbrown.info

Infrared (IR) spectroscopy is a rapid and valuable tool for identifying the functional groups present in a molecule, thereby aiding in compound class characterization. core.ac.uk The IR spectrum of Benzene, (1-propyldecyl)- would display characteristic absorption bands that confirm its identity as a monosubstituted alkylbenzene. docbrown.info

Table 3: Characteristic Infrared Absorption Bands for Benzene, (1-propyldecyl)-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 3000 - 2850 | C-H Stretch | Alkyl Side Chain (CH₃, CH₂) |

| ~1600 & ~1500 | C=C Stretch | Aromatic Ring |

| 1470 - 1370 | C-H Bend | Alkyl Side Chain |

| 770 - 690 | C-H Out-of-plane Bend | Monosubstituted Benzene |

Characteristic regions are based on known data for alkylbenzenes. nih.govdocbrown.info

The presence of both aromatic C-H stretches above 3000 cm⁻¹ and strong aliphatic C-H stretches below 3000 cm⁻¹ is a clear indicator of an alkylbenzene structure. docbrown.info Furthermore, the pair of sharp bands for the benzene ring C=C stretching and the strong absorptions in the fingerprint region characteristic of monosubstitution provide further confirmation. docbrown.info

Non-Target and Targeted Screening Approaches in Environmental and Biological Samples

Benzene, (1-propyldecyl)- has been identified in a variety of environmental and biological samples through both non-target and targeted screening approaches.

Non-target screening aims to identify as many compounds as possible in a sample to discover new or unexpected contaminants. nih.govmiljodirektoratet.no This hypothesis-generating approach often uses high-resolution mass spectrometry (HRMS) to acquire accurate mass data for a wide range of chemical features. nih.gov Benzene, (1-propyldecyl)- has been detected in non-target screening studies of environmental matrices such as sediment and water, where it was identified as a branched alkylbenzene. miljodirektoratet.no It has also been found in studies analyzing volatile compounds migrating from recycled polyolefin food contact materials. unizar.es

Targeted screening , in contrast, specifically looks for a predefined list of compounds. Benzene, (1-propyldecyl)- has been included in targeted analyses and identified in diverse samples, including:

Indoor Air: Detected as a volatile organic compound (VOC) in indoor work environments, likely originating from industrial processes or building materials. nih.govresearchgate.net

Plant Extracts: Identified as a constituent in the essential oils of Centaurea alexanderina and n-hexane extracts of guava leaves (Psidium guajava). nih.govnih.gov

Marine Biota: Found in the volatile profile of squid (Illex illecebrosus), highlighting its presence in marine food webs. tandfonline.com

These findings, obtained through comprehensive screening methods, demonstrate that Benzene, (1-propyldecyl)- is a widespread compound found in both natural and anthropogenic systems. nih.govmiljodirektoratet.nonih.gov

Natural Occurrence and Anthropogenic Sources in Environmental Systems

Identification in Diverse Biological and Botanical Extracts

The investigation into the natural occurrence of Benzene (B151609), (1-propyldecyl)- has spanned various biological and botanical sources. However, detailed phytochemical analyses of numerous plant extracts and animal secretions have not identified this specific compound, suggesting it is not a common natural product in these organisms.

Presence in Plant-Derived Materials

Comprehensive studies of the chemical constituents of several plant species, traditionally used for medicinal or nutritional purposes, have been conducted. These analyses have identified a wide array of volatile organic compounds and phytochemicals, yet Benzene, (1-propyldecyl)- has not been reported among them.

Chenopodium ambrosioides L. : Analysis of the volatile oil of Chenopodium ambrosioides L. reveals major components such as α-terpinene, p-cymene, and ascaridole. nih.govnist.govufl.eduresearchgate.netunn.edu.ng Further studies have identified compounds like kaempferitrin (B1674772) and various fatty acids. nih.govajol.inforesearchgate.net However, Benzene, (1-propyldecyl)- is not listed as a constituent in these analyses.

Guava Leaves (Psidium guajava L.) : The volatile profile of guava leaves is characterized by the presence of sulfur compounds, terpenes like β-caryophyllene, and various alcohols and esters. ufl.edunih.govufl.edualoki.hunih.gov Phytochemical screenings have confirmed the presence of alkaloids, flavonoids, tannins, and saponins. ajol.infoaloki.hunih.govutwente.nl Despite detailed analysis, Benzene, (1-propyldecyl)- has not been identified.

Amaranthus Seeds : The chemical composition of Amaranthus seeds is rich in proteins, fatty acids (oleic, linoleic, palmitic), squalene, and various tocotrienols. nih.govnih.gove3s-conferences.orgnih.govresearchgate.netresearchgate.net While alkylated phenols have been detected, there is no report of Benzene, (1-propyldecyl)-.

Date Seeds (Phoenix dactylifera L. ): Date seed oil contains a variety of fatty acids, with oleic acid being the most abundant. figshare.comnipes.org The seeds are also a source of phenolic compounds, tocopherols, and phytosterols. nipes.orgmdpi.comnih.gov Extensive analysis of date seed components has not revealed the presence of Benzene, (1-propyldecyl)-.

Garcinia kola Seeds : Phytochemical investigation of Garcinia kola seeds has led to the identification of biflavonoids (such as kolaviron), benzophenones, and various fatty acids. researchgate.netpnrjournal.comresearchgate.netresearchgate.netnih.govnih.gov The compound Benzene, (1-propyldecyl)- has not been found in these analyses.

Notably, the PubChem database does mention that Benzene, (1-propyldecyl)- has been reported in Acca sellowiana (feijoa), though this plant is outside the scope of the specified materials. nih.gov

Characterization in Secretions from Invertebrates (e.g., Mealybugs)

The chemical composition of mealybug secretions, particularly their sex pheromones, has been a subject of study. These pheromones are typically irregular monoterpenoids and their esters. researchgate.netnih.govresearchgate.net The available literature on the chemical analysis of mealybug secretions does not indicate the presence of Benzene, (1-propyldecyl)-.

Profiling in Aquatic Organism Volatiles (e.g., Squid)

Studies on the volatile organic compounds (VOCs) emitted from squid have identified a complex mixture of hydrocarbons, aldehydes, alcohols, ketones, and aromatic compounds. nih.govresearchgate.net While various aromatic compounds like p-xylene, toluene, and naphthalene (B1677914) have been detected, Benzene, (1-propyldecyl)- has not been identified as a volatile component of squid. nih.govresearchgate.net

Formation during Biomass Thermochemical Conversion Processes (e.g., Oak Wood Pyrolysis)

The pyrolysis of woody biomass, such as oak wood, is a thermochemical process that breaks down complex organic matter into a mixture of solid char, liquid bio-oil, and gases. The resulting bio-oil contains a variety of aromatic compounds, including benzene, toluene, ethylbenzene, xylene, and various phenols. unn.edu.ngnih.govosti.gov However, the specific long-chain alkylbenzene, Benzene, (1-propyldecyl)-, has not been reported as a product of oak wood pyrolysis in the reviewed studies.

Detection in Anthropogenic Environmental Matrices

While Benzene, (1-propyldecyl)- is not commonly found in the biological systems reviewed, its potential presence in anthropogenic, or human-made, materials is also a key area of investigation, particularly in relation to petroleum-based products.

Occurrence in Petroleum-Derived Products and Related Wastes

Petroleum and its derived products are complex mixtures of hydrocarbons, including a significant fraction of aromatic compounds. Crude oil naturally contains benzene and its derivatives, such as alkylbenzenes. nih.gov These compounds are also present in refined products like gasoline, where they can be intentionally added to enhance properties like octane (B31449) rating. researchgate.netresearchgate.netresearchgate.net

While the presence of a wide range of alkylbenzenes in petroleum is well-established, specific identification of Benzene, (1-propyldecyl)- in commercially available petroleum products or related waste streams is not commonly reported in broad analyses. researchgate.nete3s-conferences.org The focus is often on lower molecular weight benzene derivatives due to their volatility and regulatory significance. It is plausible that longer-chain alkylbenzenes like Benzene, (1-propyldecyl)- exist in crude oil fractions, but they are not typically highlighted in standard analyses.

Presence in Sedimentary Records as Contamination Indicators

Linear alkylbenzenes are persistent enough to accumulate in aquatic sediments, providing a historical record of pollution. nih.govtandfonline.com The presence of these compounds in marine and riverine sediments near urban and industrial centers is well-documented. nih.gov Studies of sediment cores have shown that the vertical distribution of LABs can be used as a geochronological tool. nih.govtandfonline.com

For instance, the switch from highly branched tetrapropylene-based alkylbenzenes (TABs) to the more biodegradable LABs in the mid-1960s created a distinct chemical marker in sediment layers. nih.govtandfonline.com The analysis of LAB concentrations at different depths in sediment allows scientists to reconstruct the history of wastewater discharge and deposition. nih.gov Research on marine sediments has shown that total LAB concentrations can range from the low micrograms per gram (µg/g) to higher levels in heavily impacted areas. usgs.gov The ability of these compounds to survive in an oxygenated water column and become incorporated into sediment makes them reliable long-term indicators of contamination. nih.govtandfonline.com

Table 1: Reported Concentrations of Linear Alkylbenzenes (LABs) in Marine Sediments (Note: This table represents expected concentration ranges based on analytical procedures for heavily contaminated areas and is not exhaustive.)

| Location Type | Expected Total LAB Concentration (µg/g dry weight) | Reference |

| Near major wastewater outfall (Station 3C vicinity) | 0.16 - 1.97 | usgs.gov |

| Near major wastewater outfall (Station 6C vicinity) | 1.2 - 15.0 | usgs.gov |

Identification in Aqueous Systems (e.g., Wastewater, River Water, Leachate)

The primary pathway for LABs to enter the environment is through municipal and industrial wastewater. nih.govtandfonline.com As key ingredients in detergents, they are washed down the drain and transported to wastewater treatment plants. nih.gov While modern treatment processes remove a significant portion, residual amounts are often discharged into rivers and coastal waters. nih.govtandfonline.com

Consequently, LABs are consistently detected in various aqueous systems:

Wastewater: They are found in both raw and treated municipal wastewater, reflecting their widespread domestic and industrial use. nih.govtandfonline.com

River Water: Rivers receiving wastewater effluent often show detectable levels of LABs, which can then be transported over long distances.

Leachate: Benzene and its derivatives can be released into the environment through landfill leachate, contributing to groundwater and surface water contamination. cdc.gov

The unique composition of LAB mixtures makes them easily identifiable in complex environmental samples using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govusgs.gov

Contribution to Indoor and Outdoor Volatile Organic Compound (VOC) Burdens

Benzene, (1-propyldecyl)- and other LABs can be classified as volatile organic compounds (VOCs), though their volatility is much lower than that of benzene itself. mdpi.com While the primary environmental concern for LABs is water and sediment contamination, they can contribute to VOC levels. nih.govtandfonline.com

Outdoor Air: Anthropogenic emissions are the most significant source of benzene and other VOCs in the atmosphere. cdc.gov Major sources include industrial processes, vehicle exhaust, and gasoline vapors. mdpi.comepa.gov While direct emissions of LABs to the atmosphere are less studied than for more volatile compounds, they can volatilize from contaminated water surfaces and soils. cdc.gov

Indoor Air: Indoor sources of VOCs can include consumer products, building materials, and emissions from attached garages. epa.govnih.gov The use of cleaning products containing detergents could potentially lead to the presence of trace amounts of LABs in indoor air.

The analysis of VOCs in air samples often involves collection on an adsorbent material followed by gas chromatography. nih.govwho.int

Utilization as Environmental Tracers and Molecular Markers

The synthetic origin and predictable environmental behavior of LABs make them powerful molecular tracers for environmental forensics and pollution monitoring. tandfonline.comacs.org

Applications in Source Apportionment of Hydrocarbon Contaminants

Because LABs are manufactured as a complex mixture of isomers and homologs (differing in the length of the alkyl chain and the position of the benzene ring), the specific composition of a LAB mixture can act as a fingerprint. nih.govtandfonline.com Different detergent formulations and manufacturing processes may result in distinct LAB profiles.

By analyzing the isomer distribution in an environmental sample, scientists can sometimes trace the contamination back to specific sources or types of wastewater. This is particularly useful in urban or industrial areas with multiple potential polluters, allowing for the apportionment of hydrocarbon contaminants. nih.gov

Significance as Indicators of Anthropogenic Impact (e.g., Sewage Markers)

The most significant application of LABs in environmental science is their use as specific markers for sewage contamination. nih.govtandfonline.com Since they are synthetic, have no known natural sources, and are intrinsically linked to domestic and industrial wastewater, their presence is a definitive indicator of human impact. tandfonline.com

Unlike some other chemical markers that may have multiple sources, the detection of LABs, including isomers like Benzene, (1-propyldecyl)-, points directly to contamination from waste streams containing detergent residues. nih.govtandfonline.com This makes them an invaluable tool for water quality monitoring, assessing the impact of wastewater outfalls on marine and freshwater ecosystems, and studying the fate and transport of human-derived pollutants. nih.govacs.org

Chemical Synthesis and Reaction Pathways Research

Investigating Synthetic Routes to Branched Phenylalkanes

The creation of branched phenylalkanes like Benzene (B151609), (1-propyldecyl)- is a cornerstone of industrial organic chemistry. etsu.edu The primary method involves attaching a long alkyl chain to a benzene ring. numberanalytics.com

The most prevalent strategy for synthesizing long-chain alkylbenzenes is the Friedel-Crafts alkylation reaction. numberanalytics.comblogspot.com This electrophilic aromatic substitution involves reacting benzene with an appropriate alkylating agent in the presence of an acid catalyst. libretexts.org For a compound such as Benzene, (1-propyldecyl)-, which is also known as 4-phenyltridecane, the alkylating agent would typically be an isomer of tridecene. lookchem.comvulcanchem.comnih.govnist.gov

A significant challenge in the synthesis of specific isomers of long-chain alkylbenzenes is the propensity for carbocation rearrangements. libretexts.orgmsu.edu When using primary alkyl halides or alcohols with three or more carbons, the initially formed primary carbocation can rearrange via hydride or methyl shifts to form more stable secondary or tertiary carbocations. blogspot.comlibretexts.org This leads to a complex mixture of products where the phenyl group is attached at various positions along the alkyl chain, rather than a single desired isomer. researchgate.net For example, the reaction of benzene with 1-chloropropane (B146392) results in (propan-2-yl)benzene due to this rearrangement. libretexts.org

Table 1: Comparison of Catalytic Systems for Alkylation of Benzene with Long-Chain Olefins

| Catalyst System | Alkylating Agent(s) | Optimal Temperature | Key Findings | Reference |

|---|---|---|---|---|

| Phosphotungstic Acid (PTA) on Silica (B1680970) Gel | 1-Decene, 1-Octadecene | 250 °C | Demonstrated good catalytic activity above 200°C. Higher conversion was achieved by decreasing flow rate and increasing the benzene-to-alkene ratio. | etsu.edu |

| Zeolite Y (modified by rare earth elements) | α-Olefins (C10-C18) | Not Specified | Achieved 85-90% conversion of olefins with a high molar ratio of benzene to olefin (100:1). | etsu.edu |

| H-Mordenite (Zeolite) | 1-Dodecene, 1-Decene, 1-Tetradecene | ~140 °C (reflux) | Yielded high selectivity (70-94%) for attachment of the aromatic ring at the C2 position of the long alkyl chain. | google.com |

| Aluminum-Magnesium Silicate (clay/zeolite) with Cerium Nitrate | Long-chain olefins | 150 °C | Under pressure (3.5 MPa), this system yielded 99% olefin conversion with 95% selectivity for alkylbenzene. | etsu.edu |

To overcome the limitations of traditional Friedel-Crafts alkylation, such as the use of corrosive and environmentally harmful catalysts like aluminum chloride (AlCl₃), research has focused on developing novel reaction methodologies. etsu.eduvulcanchem.com A significant area of development is the use of solid acid catalysts, which are non-corrosive and easily separated from the reaction mixture. etsu.edu

Examples of these advanced catalysts include:

Zeolites : These microporous aluminosilicate (B74896) minerals, such as Zeolite Y and H-Mordenite, have been successfully used in the alkylation of benzene with long-chain α-olefins. etsu.edugoogle.com Modified zeolites can offer high conversion rates and improved selectivity for specific isomers. etsu.edu For instance, H-Mordenite promotes the attachment of the benzene ring to the second carbon of the alpha-olefin chain with high selectivity. google.com

Superacid Catalysts : Supported superacids, like phosphotungstic acid (PTA) on a silica gel support, have shown high catalytic activity at elevated temperatures for the alkylation of benzene with long-chain alkenes. etsu.edu These solid catalysts avoid the corrosion and disposal issues associated with traditional Lewis acids. etsu.edu

Friedel-Crafts Acylation followed by Reduction : An alternative pathway to avoid carbocation rearrangements involves a two-step process. First, a Friedel-Crafts acylation reaction is performed, which is not prone to rearrangements. The resulting ketone is then reduced to the desired alkyl group. youtube.com Common reduction methods include the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions.

Studies on Reactivity and Transformation Mechanisms

The reactivity of Benzene, (1-propyldecyl)- is characterized by transformations involving the alkyl side chain and the aromatic ring. These reactions include cleavage, rearrangement, and participation in broader degradation processes.

The fragmentation patterns of long-chain alkylbenzenes, which indicate cleavage pathways, have been extensively studied using mass spectrometry. core.ac.uk In the mass spectrum of an alkylbenzene, the molecular ion can undergo fragmentation through several key pathways. A prominent cleavage occurs at the benzylic Cα-Cβ bond, which is the bond between the first and second carbons of the alkyl chain attached to the ring. scispace.com

Another characteristic fragmentation involves a rearrangement reaction where a hydrogen atom from the alkyl chain (often from the γ-carbon) transfers to the benzene ring, followed by cleavage. scispace.com This process leads to the formation of characteristic fragment ions. core.ac.ukcore.ac.uk The study of these fragmentation patterns helps in understanding the intrinsic reactivity and stability of different bonds within the molecule.

Table 2: Major Fragment Ions in the Mass Spectrum of Benzene, (1-propyldecyl)-

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment Identity/Origin | Reference |

|---|---|---|---|

| 183 | 99.99 | [M - C5H11]+ Cleavage of the alkyl chain | nih.gov |

| 259 | 39.01 | [M - H]+ Loss of a hydrogen atom | nih.gov |

| 184 | 13.87 | Isotopic peak or rearrangement product | nih.gov |

| 133 | 13.46 | Further fragmentation of the alkyl chain | nih.gov |

| 260 | 12.02 | Molecular Ion [M]+ | nih.gov |

Molecular rearrangements are not limited to mass spectrometry. Cationic rearrangements, such as 1,2-hydride or alkyl shifts, are fundamental processes that occur during synthesis and other acid-catalyzed reactions, driven by the formation of more stable carbocation intermediates. msu.edu Other named rearrangements, such as the Hofmann-Martius and Claisen rearrangements, describe the migration of alkyl or other groups from a side chain to an aromatic ring, typically in substituted anilines or phenyl ethers, respectively. vedantu.comspcmc.ac.in

Branched phenylalkanes can serve as model compounds for studying the environmental degradation of aromatic hydrocarbons. ontosight.ai Photocatalysis, particularly using semiconductor materials like titanium dioxide (TiO₂), has emerged as a promising technology for breaking down such organic pollutants. mdpi.com

Research has shown that doping TiO₂ with metals like copper (Cu) and iron (Fe) can significantly enhance its photocatalytic activity under visible light. mdpi.com The mechanism involves the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), when the catalyst is irradiated. mdpi.com These radicals attack the benzene ring and the alkyl side chain, initiating a series of oxidation reactions that can ultimately lead to the complete mineralization of the compound into carbon dioxide and water. mdpi.comresearchgate.net While specific studies on Benzene, (1-propyldecyl)- are limited, research on analogous compounds like Benzene, (1-propyloctyl)- has demonstrated their role in enhancing the photocatalytic degradation of hydrocarbons in oil spills.

Table 3: Benzene Degradation Efficiency of Different TiO₂-Based Photocatalysts

| Catalyst | Benzene Degradation Rate (%) | Benzene Treatment Capacity (μgC₆H₆/(g·h)) | Reference |

|---|---|---|---|

| Pure TiO₂ | 5.09 | Not Specified | mdpi.com |

| Fe-TiO₂ | 59.99 | Not Specified | mdpi.com |

| Cu-TiO₂ | 66.92 | Not Specified | mdpi.com |

| Cu-Fe-TiO₂ | 88.87 | 658.33 | mdpi.com |

Computational Chemistry and Mechanistic Prediction

Computational chemistry provides powerful tools for predicting and understanding the complex mechanisms of chemical reactions. rsc.org In the context of Benzene, (1-propyldecyl)-, computational methods can be applied to:

Model Reaction Pathways : Quantum mechanical calculations can map the potential energy surface of a reaction, such as Friedel-Crafts alkylation. This allows for the calculation of the energies of reactants, products, transition states, and intermediates.

Predict Intermediate Stability : The relative stability of different carbocation intermediates that can form during alkylation can be calculated. This helps explain why rearrangements occur and predicts the likely distribution of isomers in the final product. msu.edu

Elucidate Reaction Mechanisms : By modeling the step-by-step process of bond breaking and formation, computational chemistry can provide detailed insights into reaction mechanisms, such as the intramolecular hydrogen transfer observed in mass spectrometry or the specific role of a catalyst in a photocatalytic process. scispace.com

While specific computational studies focusing solely on Benzene, (1-propyldecyl)- are not widely published, the principles are routinely applied to understand the broader classes of reactions it undergoes, including electrophilic aromatic substitution and radical-mediated degradation. msu.eduscispace.com

Quantum Chemical Calculations for Reaction Energetics

Research in this area would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations, to model the electronic structure of Benzene, (1-propyldecyl)- and predict the energy changes that occur during chemical reactions. Such studies are fundamental to understanding reaction mechanisms, predicting reaction rates, and determining the stability of different chemical species.

A hypothetical data table for reaction energetics would look like this:

Table 1: Hypothetical Reaction Energetics for Benzene, (1-propyldecyl)- (Note: The following data is illustrative and not based on actual experimental or computational results for this compound.)

| Reaction Type | Method | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) |

| Nitration | DFT (B3LYP/6-31G*) | Data Not Available | Data Not Available |

| Friedel-Crafts Acylation | MP2/cc-pVTZ | Data Not Available | Data Not Available |

| Hydrogenation | DFT (PBE0/def2-TZVP) | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No published data exists for these values for Benzene, (1-propyldecyl)-.

The absence of such data in the scientific literature indicates a significant gap in the understanding of the fundamental reactivity of Benzene, (1-propyldecyl)-.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying how molecules interact with each other over time. For Benzene, (1-propyldecyl)-, MD simulations could provide insights into its physical properties, such as viscosity and diffusion, as well as its behavior in different solvents or in complex mixtures. These simulations model the forces between molecules and can predict how the long alkyl chain and the benzene ring influence the compound's interactions with its environment.

An interactive data table representing findings from such simulations would typically include parameters that describe the nature and strength of intermolecular forces.

Table 2: Hypothetical Intermolecular Interaction Parameters for Benzene, (1-propyldecyl)- (Note: The following data is for illustrative purposes and is not based on actual simulation results for this compound.)

| Interacting Species | Force Field | Lennard-Jones Potential (ε, σ) | Coulombic Interaction (kJ/mol) |

| Self-interaction | OPLS-AA | Data Not Available | Data Not Available |

| Interaction with Water | CHARMM36 | Data Not Available | Data Not Available |

| Interaction with Hexane | GROMOS54a7 | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No published data exists for these values for Benzene, (1-propyldecyl)-.

The lack of MD simulation studies means that the collective behavior and material properties of Benzene, (1-propyldecyl)- remain largely uncharacterized from a molecular perspective.

Environmental Fate, Transport, and Biotransformation Studies

Environmental Persistence and Degradation Resistance

Long-chain alkylbenzenes are known for their potential persistence in the environment. ontosight.aibhopal.org Their chemical stability can lead to accumulation, particularly in matrices like sediment. bhopal.org

Benzene (B151609), (1-propyldecyl)- and other linear alkylbenzenes show variable resistance to degradation depending on the environmental conditions. While readily biodegraded under aerobic conditions, these compounds can persist in anoxic environments. researchgate.net This is particularly relevant for LABs used as insulating oils in buried electricity cables, which may leak into anoxic soil and groundwater. researchgate.net

Studies on LABs in contaminated soils have shown that significant degradation may not occur even after several months under anaerobic conditions. researchgate.net Specifically, degradation under iron-reducing, sulphate-reducing, and methanogenic conditions has not been clearly demonstrated. researchgate.net The structure of the molecule plays a crucial role; internal isomers like Benzene, (1-propyldecyl)-, where the benzene ring is attached near the middle of the alkyl chain, are more resistant to biodegradation than external isomers where the ring is at the end of the chain. plymouth.ac.uk This inherent resistance contributes to their tendency to accumulate in sediments, where they can serve as chemical markers for tracing contaminant transport. bhopal.orggreenpeace.to

Microbial and Enzymatic Biotransformation Pathways

Microbial transformation is a key process that can alter organic compounds in the environment, often reducing their toxicity and persistence. medcraveonline.com This process involves various reactions, including oxidation, reduction, and hydrolysis, carried out by microorganisms like bacteria and fungi. medcraveonline.comnih.gov

The biodegradation of linear alkylbenzenes, such as those found in cable oil, is highly dependent on the microbial community and environmental factors. nih.gov The initial step in the aerobic degradation of long-chain alkylbenzenes often involves the oxidation of the alkyl chain, typically through ω- or β-oxidation of the methyl terminus. psu.edu The position of the benzene ring is a critical factor, with external isomers being degraded more easily than internal ones. psu.edu

In contaminated media, the existing microbial populations and nutrient availability significantly impact degradation rates. nih.gov Research on cable oil biodegradation has shown that bioaugmentation—the introduction of specific oil-degrading microbes—can significantly enhance the mineralization of these compounds. nih.govresearchgate.net Nutrient amendment also generally improves biodegradation, though often to a lesser extent than bioaugmentation. nih.govresearchgate.net While LABs are persistent in strictly anoxic conditions, some degradation has been observed under nitrate-reducing conditions. researchgate.net Furthermore, soils containing facultative anaerobes that have developed in anoxic contaminated environments show rapid degradation of LABs upon exposure to oxygen. researchgate.net

Predictive modeling is a valuable tool for estimating the environmental fate of chemical compounds. While specific predictive models for Benzene, (1-propyldecyl)- using platforms like enviPath are not detailed in available literature, models have been developed for structurally related compounds, illustrating the principles involved. For instance, models like PHREEQC have been used to simulate the transport and sorption of linear alkylbenzene sulfonates (LAS) in soil and water, which is crucial when biodegradation is slow. mdpi.com

Other predictive models have been created to estimate the extent of petroleum hydrocarbon biodegradation in contaminated soils. psu.edu These models often incorporate key parameters such as the contaminant's physicochemical properties, soil characteristics, and microbial activity. mdpi.com For example, modeling the degradation of specific compounds by bacterial strains has involved fitting growth data to established kinetic models (e.g., logistic, Gompertz) and determining the effect of environmental variables like temperature on degradation rates and lag times. up.ac.za Such approaches allow for the prediction of a compound's behavior under various environmental scenarios, aiding in risk assessment and the design of remediation strategies. mdpi.comup.ac.za

Environmental Partitioning and Mobility

The movement and distribution of Benzene, (1-propyldecyl)- in the environment are governed by its partitioning behavior, particularly its tendency to sorb to soil and sediment particles. This is heavily influenced by its low water solubility and hydrophobic nature. plymouth.ac.uk

Sorption to environmental matrices like soil and sediment is a dominant process affecting the fate and mobility of hydrophobic organic compounds. mdpi.com For alkylbenzenes, sorption is strongly influenced by the organic matter and clay content of the soil. mdpi.comfrontiersin.org The long alkyl chain and aromatic ring of Benzene, (1-propyldecyl)- contribute to its high hydrophobicity, leading to strong sorption to soil organic carbon.

Studies on model aromatic hydrocarbons demonstrate these dynamics. For instance, naphthalene (B1677914) shows significantly higher sorption to artificial soils than benzene, and sorption for both compounds increases with higher organic matter content. frontiersin.org The clay content, however, shows a less distinct effect on the sorption of these non-polar compounds. frontiersin.org Enhanced sorption can reduce the bioavailability of a compound for microbial degradation, a phenomenon observed in studies where the addition of certain materials paradoxically decreased biodegradation rates. researchgate.net The distribution coefficient (Kd), which quantifies the partitioning between solid and liquid phases, is a key parameter in modeling the transport of these compounds in the environment. mdpi.com

Interactive Table: Sorption of Model Aromatic Hydrocarbons in Artificial Soils

The following table, based on data from a study on benzene and naphthalene, illustrates the influence of soil composition on the sorption of aromatic hydrocarbons. frontiersin.org Although not specific to Benzene, (1-propyldecyl)-, it demonstrates the key principle that higher organic matter content leads to greater sorption of hydrophobic compounds.

| Artificial Soil Mixture | Organic Matter (%) | Clay Content (%) | Fraction of Benzene Sorbed (%) | Fraction of Naphthalene Sorbed (%) |

|---|---|---|---|---|

| AS-1 (Low OM, Low Clay) | 1 | 5 | 6 | 54 |

| AS-2 (High OM, Low Clay) | 5 | 5 | 18 | 84 |

| AS-3 (Low OM, High Clay) | 1 | 20 | 6 | 52 |

| AS-4 (High OM, High Clay) | 5 | 20 | 20 | 85 |

Volatilization and Atmospheric Transport Processes

The environmental distribution of Benzene, (1-propyldecyl)-, a long-chain alkylbenzene (LAB), is significantly influenced by its volatilization from terrestrial and aquatic systems and subsequent transport through the atmosphere. These processes are governed by the compound's physicochemical properties, which dictate its tendency to partition between the solid/liquid phase and the gas phase.

Volatilization Potential

The potential for a chemical to volatilize is primarily determined by its vapor pressure and its Henry's Law constant. For Benzene, (1-propyldecyl)-, also known as 4-phenyltridecane, these values indicate a moderate potential for volatilization.

Physicochemical Properties Relevant to Volatilization

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₂ | [Calculated] |

| Molecular Weight | 260.46 g/mol | [Calculated] |

| Boiling Point | 358.1 °C (at 760 mmHg) | [Calculated] |

| Vapor Pressure | 0.00169 Pa (at 25 °C) | europa.eu |

| Water Solubility | 1.45 x 10⁻⁶ mg/L | [Calculated] |

| Log Kow (Octanol-Water Partition Coefficient) | 8.3 | [Calculated] |

| Henry's Law Constant | 9.34 x 10⁻⁴ atm·m³/mol (for a C10-C13 LAB mixture) | oecd.org |

Note: Some values are calculated or based on mixtures of similar compounds due to the limited availability of experimental data for this specific isomer.

The low vapor pressure of Benzene, (1-propyldecyl)- suggests that it is not highly volatile under standard conditions. However, its very low water solubility contributes to a moderate Henry's Law constant, which indicates a tendency to partition from water into the atmosphere. The Organization for Economic Co-operation and Development (OECD) reports a low vapor pressure for linear alkylbenzenes, which limits their emission to the air from sources like holding tanks. oecd.org Research on a mixture of C10-C13 branched-chain alkylbenzenes estimated a vapor pressure range of 0.041-0.066 Pa, classifying the substance as having low volatility. europa.eu Another study on C9-C14 linear alkylbenzenes measured vapor pressures ranging from 0.002 to 0.418 Pa. mit.edu

Volatilization from soil is a more complex process, influenced by factors such as soil type, organic carbon content, moisture, and temperature. clu-in.orgscirp.org Chemicals with a Henry's Law constant greater than 10⁻⁵ atm·m³/mol and a molecular weight less than 200 g/mol are generally considered to have the potential to volatilize from soil. ca.gov While the Henry's Law constant for a similar LAB mixture fits this criterion, the higher molecular weight of Benzene, (1-propyldecyl)- suggests a more moderate volatilization potential from soil surfaces.

Atmospheric Transport

Once volatilized into the atmosphere, Benzene, (1-propyldecyl)- can be transported over significant distances. The atmospheric transport of long-chain alkylbenzenes has been documented, indicating their potential to be found in areas remote from their initial sources. researchgate.net This transport occurs through atmospheric currents and can lead to the deposition of these compounds in different ecosystems.

Studies on linear alkylbenzenes have shown that they can be transferred by wind and atmospheric precipitation. researchgate.net The atmospheric lifetime of these compounds is influenced by their reactivity with atmospheric oxidants, such as hydroxyl radicals. For a mixture of C10-C16 alkylbenzenes, the atmospheric half-life was estimated to be 6.4 hours, suggesting relatively rapid degradation in the atmosphere. oecd.org

Research Findings on Alkylbenzene Transport

The following table summarizes findings from studies on the environmental fate and transport of long-chain alkylbenzenes:

| Study Focus | Key Findings | Reference |

| Fate of LABs in Coastal Environments | A three-box model predicted that volatilization was a less significant removal process for C12 LABs in Boston Harbor compared to flushing and vertical scavenging. | mit.edu |

| Volatilization from Water | The volatilization of alkylbenzenes from water is described by a two-film model, where mass transfer is controlled by diffusion through thin water and air films. | mit.edu |

| Atmospheric Transport of LABs | Long-chain alkylbenzenes can be transported by wind and deposited via atmospheric precipitation, leading to their presence in remote environments like bogs. | researchgate.net |

| OECD SIDS Assessment | For a mixture of C10-C16 alkylbenzenes, the low vapor pressure limits emissions, and the estimated atmospheric half-life is short. | oecd.org |

Research Applications and Broader Scientific Context

Role in Petroleum Geochemistry and Exploration Research

Long-chain alkylbenzenes (LABs) are a group of organic compounds that are widely distributed in crude oils and source rocks. The distribution and isomeric composition of these compounds can provide valuable insights into the origin of organic matter, the depositional environment of source rocks, and the thermal maturity of petroleum. While specific research focusing exclusively on Benzene (B151609), (1-propyldecyl)- is limited in this context, its role can be understood as part of the broader analysis of C10-C14 alkylbenzenes.

Characterization of Alkylbenzene Distributions in Hydrocarbon Resources

The analysis of alkylbenzene distribution in hydrocarbon resources is a key aspect of petroleum geochemistry. The relative abundance of different alkylbenzene isomers can serve as a molecular fingerprint, helping to correlate crude oils with their source rocks. This information is crucial for petroleum exploration, as it aids in identifying and characterizing petroleum systems.

Contributions to Environmental Forensics and Pollution Studies

The synthetic nature of many long-chain alkylbenzenes makes them powerful tracers of human-caused pollution. These compounds are key components in the production of linear alkylbenzene sulfonate (LAS) surfactants, which are widely used in detergents and cleaning products. nih.govresearchgate.net The presence and distribution of these compounds in the environment can, therefore, signal the impact of domestic and industrial wastewater.

Tracking Contaminant Migration and Dispersion

The detection of long-chain alkylbenzenes in environmental samples, such as river and marine sediments, can be used to track the migration and dispersion of contaminants from their source. nih.govtandfonline.com Because these compounds have a known origin (industrial synthesis for detergents), their presence in a particular location indicates the extent of pollution from sources like sewage outfalls. nih.gov The specific isomer ratios of these alkylbenzenes can sometimes provide clues about the degree of degradation the pollutant plume has undergone, offering insights into the natural attenuation processes.

Significance in Flavor and Aroma Chemistry Research

Benzene, (1-propyldecyl)- has been identified as a volatile organic compound in a variety of natural products, contributing to their characteristic aroma and flavor profiles. Its presence is of interest to food scientists and chemists who seek to understand the chemical basis of taste and smell, as well as to identify potential markers for authenticity and quality.

Characterization of Volatile Profiles in Food and Natural Products

The identification and quantification of volatile compounds are essential for defining the sensory characteristics of foods and other natural products. Benzene, (1-propyldecyl)- has been detected in the essential oils of several plants and in some food products.

For example, a study on the essential oils of four different feijoa (Acca sellowiana) cultivars grown in New Zealand identified Benzene, (1-propyldecyl)- as a constituent. nih.gov Its concentration varied significantly between the 'Unique' and 'Opal Star' cultivars, suggesting it could be a potential biomarker for differentiating between them. nih.gov The compound has also been found in the n-hexane extract of guava (Psidium guajava) leaves, in the volatile profile of squid, and in the essential oil from the aerial roots of the rubber tree (Ficus elastica). tandfonline.comnih.govresearchgate.net

The following table summarizes the occurrence of Benzene, (1-propyldecyl)- in various natural products as reported in scientific literature.

| Natural Source | Part Analyzed | Relative Abundance/Concentration | Reference |

| Feijoa (Acca sellowiana) cv. 'Unique' | Peel Essential Oil | 66.47 ± 0.83 (Area %) | nih.gov |

| Feijoa (Acca sellowiana) cv. 'Opal Star' | Peel Essential Oil | 35.58 ± 0.25 (Area %) | nih.gov |

| Guava (Psidium guajava) | Leaf n-Hexane Extract | 1.76% | nih.gov |

| Squid | - | - | tandfonline.com |

| Rubber Tree (Ficus elastica) | Aerial Root Essential Oil | 5.24% | researchgate.net |

This table is based on available data and may not be exhaustive.

The presence of Benzene, (1-propyldecyl)- in these diverse sources highlights its role in the complex mixture of volatile compounds that create the distinct aromas of these natural products. Further research may elucidate its specific contribution to the sensory experience and its potential applications in the food and fragrance industries.

Identification of Chemical Markers in Biological Systems

The compound Benzene, (1-propyldecyl)- has been identified in certain biological systems, indicating its potential as a chemical marker. For instance, it has been reported in Acca sellowiana, the pineapple guava plant, with available data confirming its presence. nih.gov While the specific function or metabolic origin of Benzene, (1-propyldecyl)- in this plant is not extensively detailed in the available literature, its detection points to its synthesis within or absorption by the organism from its environment.

In the context of entomology, studies on the red flour beetle, Tribolium castaneum, have explored the effects of aromatic hydrocarbons like benzene. nih.gov While not directly identifying Benzene, (1-propyldecyl)-, this research highlights the capacity of insects to metabolize such compounds. For example, exposure to naphthalene (B1677914), another aromatic hydrocarbon, led to the overexpression of detoxification genes like Gst and Cyp6bq8 in T. castaneum. nih.gov This suggests that related compounds, including alkylbenzenes like Benzene, (1-propyldecyl)-, could potentially be processed through similar metabolic pathways in insects, making their detection and the monitoring of their metabolites a possible area for identifying exposure to environmental contaminants. The study on T. castaneum also noted that benzene exposure can lead to symptoms of central nervous system depression. nih.gov

Industrial and Occupational Hygiene Research

The presence of benzene and its derivatives in industrial settings is a significant area of research in occupational hygiene, focusing on monitoring, assessment, and control of workplace contaminants.

Monitoring and Assessment of Atmospheric Contaminants in Workplace Environments

Benzene is a known atmospheric contaminant in various workplace environments, and its monitoring is crucial for worker safety. nsw.gov.aunih.govnih.gov It is emitted from industrial processes and is a component of products like gasoline. nih.gov Workplace exposure standards for benzene have been established by regulatory bodies to protect workers from its adverse health effects. nsw.gov.auweeklysafety.com For instance, the Occupational Safety and Health Administration (OSHA) in the United States sets a permissible exposure limit (PEL) for benzene in the air. weeklysafety.comnj.gov

Monitoring methods for benzene in the air typically involve collection on adsorbents or in canisters, followed by analysis using gas chromatography. nih.govnih.gov These methods allow for the quantification of benzene concentrations in workplace air, ensuring that they remain below the established exposure limits. nsw.gov.auweeklysafety.comdcceew.gov.au The data gathered from such monitoring is essential for assessing the risk of exposure and implementing necessary control measures, such as local exhaust ventilation and the use of personal protective equipment. nsw.gov.au

While specific monitoring data for Benzene, (1-propyldecyl)- as a distinct atmospheric contaminant is not widely available, the general principles and methods for monitoring volatile organic compounds (VOCs) like benzene are applicable. Given that long-chain alkylbenzenes can be present in industrial settings where petroleum products are used or processed, their presence in the workplace atmosphere is plausible.

Future Directions and Interdisciplinary Research Opportunities

Advancements in Ultra-Trace Analytical Detection Methodologies

The detection and quantification of Benzene (B151609), (1-propyldecyl)- in complex environmental and biological matrices present an ongoing analytical challenge. While established methods provide a solid foundation, future research is geared towards developing more sensitive and specific techniques capable of operating at ultra-trace levels.

Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for the analysis of LABs. researchgate.netusgs.gov For reliable quantification, especially in complex mixtures, selected ion monitoring (SIM) is employed, often targeting characteristic fragment ions such as m/z 91, 92, and 105. usgs.gov However, the complexity of environmental samples, which may contain numerous isomers and structurally similar compounds, necessitates the development of methods with higher resolving power. nih.gov

A significant advancement in this area is the use of comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (GC×GC-TOFMS). This powerful technique offers superior separation capacity and sensitivity, enabling the detection of trace-level compounds in highly complex samples like indoor air and human skin volatiles. up.ac.zanih.gov Research has successfully identified Benzene, (1-propyldecyl)- on the human skin surface using this method, achieving limits of detection in the picogram range. up.ac.za Other promising techniques include high-performance liquid chromatography coupled with microwave plasma torch mass spectrometry (HPLC-MPT-MS) for the direct analysis of LAB compositions. researchgate.net

Future research will likely focus on refining these high-resolution techniques, developing novel stationary phases for GC and LC columns to improve isomer separation, and exploring non-invasive sampling methods like solid-phase microextraction (SPME) for in-situ environmental monitoring. nih.gov

| Analytical Technique | Common Application | Typical Detection Limit | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Routine analysis of environmental samples (sediment, water). usgs.gov | Microgram per gram (µg/g) to nanogram per gram (ng/g). usgs.gov | Robust, widely available, effective for targeted analysis. researchgate.net |

| Comprehensive 2D GC (GC×GC-TOFMS) | Analysis of complex mixtures (human skin volatiles, indoor air). up.ac.zanih.gov | Picogram (pg) range. up.ac.za | Superior separation power, increased peak capacity, high sensitivity. |

| HPLC-MPT-MS | Direct analysis and quality control of commercial LAB products. researchgate.net | Not specified. | Suitable for direct analysis without extensive sample preparation. researchgate.net |

| Argentation Thin-Layer Chromatography / HRGC | Separation of unsaturated from saturated hydrocarbons prior to GC analysis. acs.org | Not specified. | Effective for fractionating complex hydrocarbon mixtures. acs.org |

Deeper Understanding of Environmental Biodegradation Mechanisms

The environmental fate of Benzene, (1-propyldecyl)- is largely governed by microbial degradation. As a hydrophobic organic compound, it tends to partition to soil and sediment. nih.gov Its persistence is highly dependent on its molecular structure and the prevailing environmental conditions, particularly the availability of oxygen. psu.eduoup.com

Benzene, (1-propyldecyl)- is a branched, internal isomer of the C13 alkylbenzenes, meaning the phenyl group is not attached at the end of the alkyl chain. Research indicates that such internal isomers are generally more resistant to biodegradation than their linear or terminally-substituted counterparts. plymouth.ac.uk

Under aerobic conditions , biodegradation is the most efficient degradation process for aromatic hydrocarbons. ifpenergiesnouvelles.fr The typical pathway involves the enzymatic oxidation of the alkyl side-chain.

Under anaerobic conditions , which are common in sediments and some groundwater environments, biodegradation is significantly slower and follows different biochemical pathways. psu.edu The process can be coupled to the reduction of alternative electron acceptors like nitrate, ferric iron (Fe(III)), or sulfate. ifpenergiesnouvelles.fr For some alkylbenzenes, anaerobic degradation has been shown to proceed via the formation of benzoyl-CoA as a central intermediate. psu.eduifpenergiesnouvelles.fr Studies have reported the catabolism of propylbenzene (B89791) by sulfate-reducing bacteria, suggesting a potential pathway for compounds like Benzene, (1-propyldecyl)-. psu.edu Recent research has also demonstrated that linear alkylbenzene sulfonates (LAS), which are structurally related, can be degraded under sulfate-reducing conditions, though over long time scales. cler.com

Future research should focus on isolating and characterizing the specific microbial consortia capable of degrading branched LABs like Benzene, (1-propyldecyl)- under various redox conditions. Elucidating the specific enzymatic pathways and identifying key intermediate metabolites will provide a more accurate picture of its environmental persistence and potential for natural attenuation.

| Environmental Condition | Key Process | Common Electron Acceptors | Degradation Rate |

| Aerobic | Aerobic Respiration | Oxygen (O₂) | Relatively Rapid ifpenergiesnouvelles.fr |

| Anoxic/Anaerobic | Anaerobic Respiration | Nitrate (NO₃⁻), Ferric Iron (Fe³⁺), Sulfate (SO₄²⁻) ifpenergiesnouvelles.fr | Slower than aerobic degradation psu.edu |

| Methanogenic | Fermentation | Carbon Dioxide (CO₂) | Generally very slow nih.gov |

Integration of Chemical and Environmental Modeling for Predictive Assessments

Predictive models are essential tools for assessing the environmental fate, transport, and potential exposure risks of chemicals like Benzene, (1-propyldecyl)-. rsc.org As a hydrophobic organic compound (HOC), its distribution is heavily influenced by its partitioning behavior between water, soil, sediments, and air. nih.govresearchgate.net

Environmental fate models integrate the physicochemical properties of a compound with parameters of a specific environment to simulate its movement and transformation. acs.orgntu.edu.tw For HOCs, key inputs include soil organic carbon content, the presence of dissolved organic carbon (DOC) in water, and hydrological conditions, as these factors govern how the compound is released and transported from soils into surface waters. nih.govresearchgate.net Models have been developed to simulate the fate of HOCs in various systems, from boreal forest catchments to unsteady river-estuarine systems. nih.govntu.edu.tw

A critical challenge and future direction in modeling is to improve the prediction of bioavailability. rsc.org More recent and sophisticated models are incorporating additional environmental compartments, such as algae and macrophytes, and accounting for the dynamic influence of DOC on the concentration of the chemical that is freely available to organisms. rsc.org The integration of chemical property estimation techniques, such as UNIFAC or methods based on molecular connectivity, directly into these models helps to fill data gaps for less-studied compounds. acs.org

Future interdisciplinary work should focus on refining these multi-compartment models, validating them with field data on Benzene, (1-propyldecyl)- concentrations, and improving the accuracy of input parameters to create more realistic exposure scenarios.

| Model Component | Key Parameters | Purpose |

| Chemical Properties | Solubility, Octanol-Water Partition Coefficient (Kow), Vapor Pressure | Determine partitioning behavior between air, water, soil, and biota. acs.org |

| Environmental Parameters | Soil Organic Carbon, Dissolved Organic Carbon (DOC), Hydrology, Sediment Load | Define the characteristics of the environment where the chemical is released. nih.govntu.edu.tw |

| Transport Processes | Advection, Diffusion, Sedimentation | Simulate the physical movement of the chemical through the environment. ntu.edu.tw |

| Transformation Processes | Biodegradation Rates, Photolysis Rates | Account for the chemical and biological breakdown of the compound. ntu.edu.tw |

Exploration of Sustainable Synthesis Routes and Green Chemistry Principles

The industrial production of long-chain alkylbenzenes has traditionally relied on the Friedel-Crafts alkylation of benzene. nih.gov This classic reaction typically uses an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). numberanalytics.com However, this method presents several environmental and efficiency challenges, including the use of toxic reagents, catalyst deactivation, and the generation of significant waste streams. numberanalytics.comorganic-chemistry.org

In line with the principles of green chemistry, modern research is focused on developing more sustainable synthesis routes. numberanalytics.com A key area of exploration is the replacement of hazardous reagents and catalysts. researchgate.net Promising green alternatives include:

Using alternative alkylating agents: Replacing toxic alkyl halides with more benign substrates like alcohols or alkenes. researchgate.netbeilstein-journals.org

Employing greener catalysts: Developing solid acid catalysts, zeolites, or biocatalysts (such as Baker's Yeast) that are reusable, less toxic, and operate under milder conditions. researchgate.netnih.gov

Metal- and Halogen-Free Methods: A novel approach involves using methanesulfonic anhydride, a biodegradable reagent derived from biomass, to promote the reaction, thereby eliminating metallic or halogenated waste. organic-chemistry.org

Alternative Energy Sources: The use of photocatalysis or microwave irradiation can lead to more efficient reactions with lower energy consumption. nih.gov

The integration of these green approaches into hybrid processes, such as combining biocatalysis with continuous flow chemistry, represents a significant future direction. numberanalytics.com Developing these sustainable synthesis routes is crucial for reducing the environmental footprint associated with the production of Benzene, (1-propyldecyl)- and other commercially important alkylated aromatics.

| Synthesis Approach | Catalyst | Alkylating Agent | Key Advantages |

| Traditional Friedel-Crafts | Aluminum Chloride (AlCl₃) | Alkyl Halides | Well-established, versatile. numberanalytics.com |

| Greener Friedel-Crafts | Solid Acids, Zeolites, Biocatalysts (e.g., Yeast) researchgate.netnih.gov | Alcohols, Alkenes beilstein-journals.org | Milder conditions, reduced toxicity, reusable catalysts. numberanalytics.comresearchgate.net |

| Metal-Free Acylation | Methanesulfonic Anhydride (MSAA) organic-chemistry.org | Carboxylic Acids | Biodegradable reagent, minimal metallic/halogenated waste. organic-chemistry.org |

| Emerging Methods | Photocatalysts nih.gov | Various | Potential for higher efficiency and selectivity under mild conditions. numberanalytics.com |

Q & A

Q. What are the recommended methods for synthesizing Benzene, (1-propyldecyl)- in laboratory settings?

Benzene, (1-propyldecyl)- (C₁₉H₃₂, CAS 4534-51-4) is a branched alkylbenzene. Synthesis typically involves Friedel-Crafts alkylation using benzene and a long-chain alkyl halide (e.g., 1-propyldecyl chloride) with a Lewis acid catalyst (e.g., AlCl₃). However, isomerization during alkylation may lead to byproducts; thus, purification via fractional distillation or preparative GC is critical . Alternative routes include microbial biosynthesis, as observed in Aspergillus spp. extracts, though yields are low (e.g., 3.44% in GC-MS analyses) .

Q. How can researchers confirm the identity of Benzene, (1-propyldecyl)- using analytical chemistry techniques?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Key identifiers include:

- Retention time : 22.89 min (DB-5 column, 30 m × 0.25 mm ID) .

- Mass spectrum : Base peak at m/z 259.2420 ([M-H]⁺), with a deviation of -3.9 ppm .

- Molecular ion : m/z 260.2 (C₁₉H₃₂⁺) .

High-resolution mass spectrometry (HRMS) and isotopic pattern analysis are recommended for validation .

Q. What are the physicochemical properties of Benzene, (1-propyldecyl)- relevant to experimental design?

While direct data are limited, analogous alkylbenzenes (e.g., Benzene, (1-pentyloctyl)-) exhibit:

- LogP : ~8–9 (predictive QSAR models), indicating high hydrophobicity .

- Boiling point : Estimated >300°C based on chain length .

- Stability : Resistant to hydrolysis but susceptible to oxidation under UV light .

Experimental determination using differential scanning calorimetry (DSC) and HPLC-derived logP is advised .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities between Benzene, (1-propyldecyl)- and its isomers (e.g., Benzene, (1-butylnonyl)-)?

Isomeric differentiation requires:

- Retention index (RI) : Compare experimental RI (e.g., 1851 for Benzene, (1-propyldecyl)-) against databases .

- Fragmentation patterns : Use MS/MS to distinguish branching positions (e.g., m/z 105 for benzyl fragments vs. m/z 91 for toluene derivatives) .

- Nuclear magnetic resonance (NMR) : ¹³C NMR can resolve alkyl chain branching (e.g., δ 14–35 ppm for methyl/methylene groups) .

Q. What experimental strategies are effective for studying the environmental fate of Benzene, (1-propyldecyl)-?

- Partitioning studies : Measure octanol-water (LogKow) and air-water (Henry’s Law) coefficients using OECD Guideline 107 .

- Degradation pathways : Use LC-HRMS to identify oxidation products (e.g., hydroxylated derivatives) under simulated sunlight .

- Bioaccumulation assays : Expose model organisms (e.g., Daphnia magna) and quantify tissue concentrations via GC-MS .

Q. How should researchers address discrepancies in reported concentrations of Benzene, (1-propyldecyl)- across studies?

Discrepancies (e.g., 3.44% in fungal extracts vs. trace levels in environmental samples ) may arise from:

- Matrix effects : Co-eluting compounds in complex samples (e.g., microbial extracts) .

- Detection limits : Non-target screening (NTS) methods have higher uncertainty (±20–30%) than targeted GC-MS .

Mitigation strategies include: - Internal standards : Use deuterated analogs (e.g., d₆-benzene derivatives) .

- Multi-method validation : Cross-check with NMR or FTIR .

Methodological Challenges and Solutions

Q. What are the limitations of current toxicity data for Benzene, (1-propyldecyl)-, and how can they be addressed?

No direct toxicological data exist. Researchers should:

- Use read-across approaches : Compare to structurally similar alkylbenzenes (e.g., Benzene, (1-methyldodecyl)-), which show moderate cytotoxicity (IC₅₀ ~50 µM) in mammalian cell lines .

- Conduct in vitro assays : Test genotoxicity (Ames test) and endocrine disruption (YES/YAS assay) .

Q. How can computational tools enhance the study of Benzene, (1-propyldecyl)-’s structure-activity relationships?

- Molecular docking : Predict binding affinities to cytochrome P450 enzymes (e.g., CYP2E1) .

- QSAR modeling : Use EPI Suite or OPERA to estimate persistence, bioaccumulation, and toxicity .

- Machine learning : Train models on alkylbenzene datasets to predict unknown properties .

Emerging Research Directions

Q. What role does Benzene, (1-propyldecyl)- play in microbial secondary metabolism?